1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a member of the tetrahydroisoquinolines (THIQ) class of compounds . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq-based compounds interact with their targets to exert their biological activities
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline derivatives can be synthesized through several methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch reaction . These methods typically involve the cyclization of phenylethylamine derivatives with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride often employs the Pictet-Spengler reaction due to its efficiency and scalability. This method involves the condensation of phenylethylamine with an aldehyde, followed by cyclization to form the tetrahydroisoquinoline core .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with similar biological activities but different structural features.
Phenylalanine Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPPOUJUYGRIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697602 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220247-71-2 | |
Record name | 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220247-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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